2,1-Benzisoxazole-5-sulfonamide, N,N-dimethyl-3-phenyl-
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Overview
Description
2,1-Benzisoxazole-5-sulfonamide, N,N-dimethyl-3-phenyl- is a complex organic compound with the molecular formula C15H14N2O3S. This compound is part of the benzisoxazole family, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzisoxazole-5-sulfonamide, N,N-dimethyl-3-phenyl- typically involves the cyclization of 2-aminophenol with various reagents. One common method includes the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux conditions . This method yields the desired compound with a moderate yield of 45-60%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory methods.
Chemical Reactions Analysis
Types of Reactions
2,1-Benzisoxazole-5-sulfonamide, N,N-dimethyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are frequently employed.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted benzisoxazole derivatives.
Scientific Research Applications
2,1-Benzisoxazole-5-sulfonamide, N,N-dimethyl-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action for 2,1-Benzisoxazole-5-sulfonamide, N,N-dimethyl-3-phenyl- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2,1-benzisoxazole: Similar structure but lacks the sulfonamide group.
5-Chloro-6-methyl-3-phenyl-2,1-benzisoxazole: Contains a chlorine and methyl group, altering its chemical properties.
N,N-dimethyl-1,3-benzothiazole-6-sulfonamide: Similar sulfonamide group but different heterocyclic core.
Uniqueness
2,1-Benzisoxazole-5-sulfonamide, N,N-dimethyl-3-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group is particularly important for its enzyme inhibitory properties, setting it apart from other benzisoxazole derivatives.
Properties
CAS No. |
33249-63-7 |
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Molecular Formula |
C15H14N2O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-phenyl-2,1-benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(18,19)12-8-9-14-13(10-12)15(20-16-14)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
WPNDZFSCVCANIU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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